molecular formula C6H26N4O6P2 B12681331 Triammonium hydrogen ((butylimino)bis(methylene))bisphosphonate CAS No. 94107-79-6

Triammonium hydrogen ((butylimino)bis(methylene))bisphosphonate

Cat. No.: B12681331
CAS No.: 94107-79-6
M. Wt: 312.24 g/mol
InChI Key: HQJSFGFVCZCZET-UHFFFAOYSA-N
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Description

Triammonium hydrogen ((butylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C6H20N2O6P2. It is known for its unique structure, which includes a bisphosphonate group linked to a butylimino moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triammonium hydrogen ((butylimino)bis(methylene))bisphosphonate typically involves the reaction of bisphosphonic acid derivatives with butylamine under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Triammonium hydrogen ((butylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various phosphonate and phosphonic acid derivatives, which can be further utilized in different applications .

Scientific Research Applications

Triammonium hydrogen ((butylimino)bis(methylene))bisphosphonate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in the synthesis of other complex molecules and as a catalyst in certain reactions.

    Biology: The compound is studied for its potential role in inhibiting certain biological processes, such as bone resorption.

    Medicine: It is investigated for its potential use in treating bone-related diseases, such as osteoporosis, due to its ability to inhibit osteoclast activity.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of triammonium hydrogen ((butylimino)bis(methylene))bisphosphonate involves its interaction with hydroxyapatite binding sites on bone surfaces. The compound inhibits osteoclast-mediated bone resorption by impairing the ability of osteoclasts to adhere to the bone surface and produce the protons necessary for bone resorption. This results in decreased bone resorption and increased bone density .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bisphosphonates such as alendronate, ibandronate, and zoledronic acid. These compounds share the bisphosphonate group but differ in their side chains and specific applications .

Uniqueness

Triammonium hydrogen ((butylimino)bis(methylene))bisphosphonate is unique due to its butylimino moiety, which imparts specific chemical and biological properties. This makes it particularly effective in certain applications, such as inhibiting bone resorption more efficiently compared to other bisphosphonates .

Properties

CAS No.

94107-79-6

Molecular Formula

C6H26N4O6P2

Molecular Weight

312.24 g/mol

IUPAC Name

triazanium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate

InChI

InChI=1S/C6H17NO6P2.3H3N/c1-2-3-4-7(5-14(8,9)10)6-15(11,12)13;;;/h2-6H2,1H3,(H2,8,9,10)(H2,11,12,13);3*1H3

InChI Key

HQJSFGFVCZCZET-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+]

Origin of Product

United States

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